4-(4-Methylpiperazin-1-yl)cyclohexanone
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Overview
Description
4-(4-Methylpiperazin-1-yl)cyclohexanone is a heterocyclic organic compound with the molecular formula C11H20N2O. It is characterized by a cyclohexanone ring substituted with a 4-methylpiperazine group. This compound is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone typically involves the reaction of cyclohexanone with 4-methylpiperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexanone, followed by nucleophilic substitution with 4-methylpiperazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)cyclohexanone is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding assays.
Medicine: It is a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- 4-(4-Methylpiperazin-1-yl)phenylacetylene
Uniqueness
4-(4-Methylpiperazin-1-yl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the cyclohexanone and piperazine moieties allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOHDHPUKPYRAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576175 |
Source
|
Record name | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155778-84-0 |
Source
|
Record name | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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